tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(hydroxy(pyrrolidin-3-yl)methyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyl group and pyrrolidine ring make it a versatile compound for various synthetic and research applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-[hydroxy(pyrrolidin-3-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-5-11(9-16)12(17)10-4-6-15-8-10/h10-12,15,17H,4-9H2,1-3H3 |
InChI Key |
MOIFFCCHAUXAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C2CCNC2)O |
Origin of Product |
United States |
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